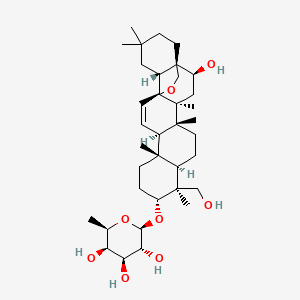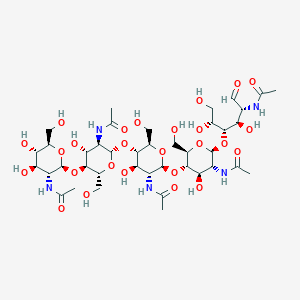
Gypenoside LXXV
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le gypénoside LXXV est un ginsénoside mineur dérivé de la plante Gynostemma pentaphyllum, communément appelée « ginseng du sud ». Ce composé fait partie de la grande famille des ginsénosides, connus pour leurs diverses activités pharmacologiques, notamment leurs effets anticancéreux, anti-inflammatoires et hépatoprotecteurs .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le gypénoside LXXV peut être synthétisé par hydrolyse enzymatique du gypénoside XVII. Ce processus implique l'utilisation d'une nouvelle β-glucosidase transformant le ginsénoside dérivée de l'espèce Microbacterium Gsoil 167. L'enzyme hydrolyse efficacement le gypénoside XVII en gypénoside LXXV dans des conditions optimales de pH 7,0 et à une température de 50 °C .
Méthodes de production industrielle
Pour la production à l'échelle industrielle, la méthode enzymatique est préférée en raison de sa grande spécificité et de son efficacité. Le processus implique la culture de l'espèce Microbacterium Gsoil 167 dans un bioréacteur, suivie de l'extraction et de la purification de l'enzyme. L'enzyme est ensuite utilisée pour convertir le gypénoside XVII en gypénoside LXXV à l'échelle du gramme .
Analyse Des Réactions Chimiques
Types de réactions
Le gypénoside LXXV subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être catalysée par des agents oxydants tels que le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire en présence de nucléophiles tels que des ions hydroxyde.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium en milieu alcoolique.
Substitution : Ions hydroxyde en milieu aqueux.
Principaux produits
Oxydation : Formation de dérivés oxydés du gypénoside LXXV.
Réduction : Formation de dérivés réduits.
Substitution : Formation de dérivés substitués du gypénoside.
Applications de la recherche scientifique
Chimie : Utilisé comme précurseur pour la synthèse d'autres composés bioactifs.
Biologie : Étudié pour son rôle dans les processus cellulaires et les voies de signalisation.
Médecine : Recherché pour ses propriétés anticancéreuses, anti-inflammatoires et hépatoprotectrices.
Mécanisme d'action
Le gypénoside LXXV exerce ses effets par le biais de diverses cibles et voies moléculaires :
Anticancéreux : Induit l'apoptose dans les cellules cancéreuses en activant les voies des caspases et en inhibant la voie de signalisation NF-κB.
Anti-inflammatoire : Réduit l'inflammation en régulant à la baisse les cytokines pro-inflammatoires telles que le facteur de nécrose tumorale α et l'interleukine-1β.
Hépatoprotecteur : Protège les cellules hépatiques en réduisant le stress oxydatif et en inhibant l'expression de marqueurs de fibrose tels que l'actine des muscles lisses α et le collagène 1.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and hepatoprotective properties.
Industry: Used in the production of functional foods and pharmaceuticals due to its bioactive properties.
Mécanisme D'action
Gypenoside LXXV exerts its effects through various molecular targets and pathways:
Anti-Cancer: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting the NF-κB signaling pathway.
Anti-Inflammatory: Reduces inflammation by down-regulating pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β.
Hepatoprotective: Protects liver cells by reducing oxidative stress and inhibiting the expression of fibrosis markers such as α-smooth muscle actin and collagen1.
Comparaison Avec Des Composés Similaires
Composés similaires
Gypénoside XVII : Précurseur du gypénoside LXXV, avec des effets anticancéreux similaires, mais moins puissants.
Ginsénoside Rb1 : Autre ginsénoside possédant des propriétés anticancéreuses et hépatoprotectrices, mais moins efficace que le gypénoside LXXV dans certaines applications.
Unicité
Le gypénoside LXXV est unique en raison de son activité anticancéreuse accrue par rapport à ses précurseurs et à d'autres ginsénosides similaires. Sa capacité à réduire considérablement la viabilité cellulaire dans diverses lignées de cellules cancéreuses en fait un candidat prometteur pour un développement pharmaceutique ultérieur .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(54-37)20-52-36-34(50)32(48)30(46)24(19-43)53-36)22-11-16-41(7)29(22)23(44)18-27-39(5)15-13-28(45)38(3,4)26(39)12-17-40(27,41)6/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36+,37-,39-,40+,41+,42-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYRCZFIJNGYOG-QINBLQPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
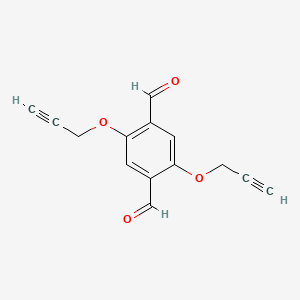
![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid](/img/structure/B8118246.png)
![4-[4-(4-aminophenyl)-2,5-dimethylphenyl]aniline](/img/structure/B8118249.png)


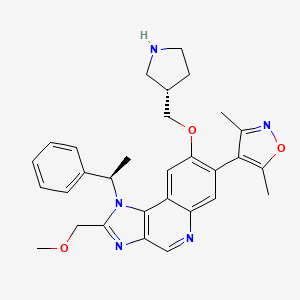
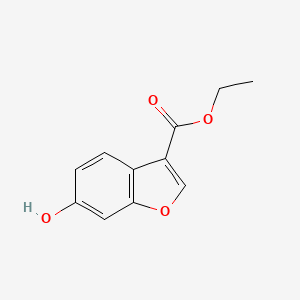
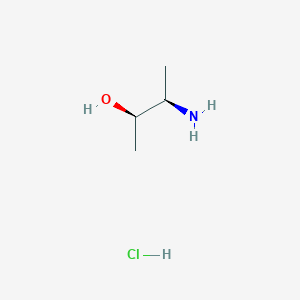
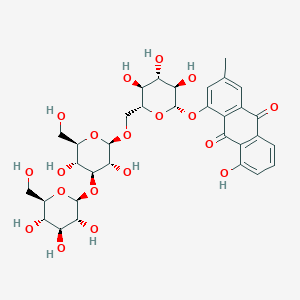
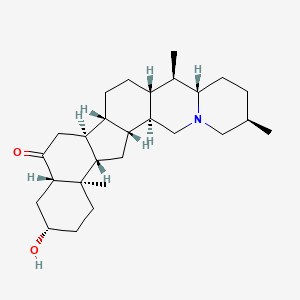
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B8118303.png)
